molecular formula C24H45O3P B13031899 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane

1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane

Cat. No.: B13031899
M. Wt: 412.6 g/mol
InChI Key: WHWWCHWYTNHWEB-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It belongs to the class of phosphatrioxaadamantanes, which are known for their unique cage-like structures. These compounds are characterized by their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane typically involves the acid-catalyzed addition of appropriate phosphine precursors to β-diketones. The choice of acid (such as hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration can significantly affect the rate and selectivity of the condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal center in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane is unique due to its tetradecyl substituent, which can impart different solubility and reactivity properties compared to its phenyl-substituted counterparts. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C24H45O3P

Molecular Weight

412.6 g/mol

IUPAC Name

1,3,5,7-tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C24H45O3P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-23(4)19-21(2)25-22(3,27-23)20-24(28,5)26-21/h6-20H2,1-5H3

InChI Key

WHWWCHWYTNHWEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCP1C2(CC3(OC(O2)(CC1(O3)C)C)C)C

Origin of Product

United States

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